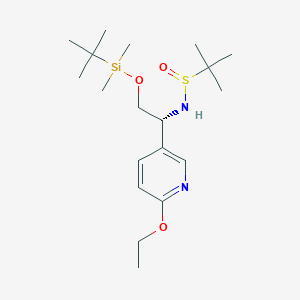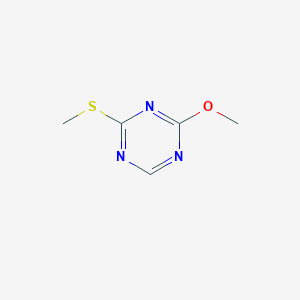
2-Methoxy-4-(methylthio)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(methylthio)-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of methoxy and methylthio substituents on the triazine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylthio)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-4-methylthioaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methylthio)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(methylthio)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylthio)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-vinylphenol: Another compound with a methoxy group, but with different reactivity due to the presence of a vinyl group.
2-Methoxy-4-methylphenol: Similar in structure but lacks the triazine ring, leading to different chemical properties and applications.
Uniqueness
2-Methoxy-4-(methylthio)-1,3,5-triazine is unique due to the combination of the triazine ring with methoxy and methylthio substituents. This combination imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H7N3OS/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 |
InChI Key |
MSCQOCXWAUDOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


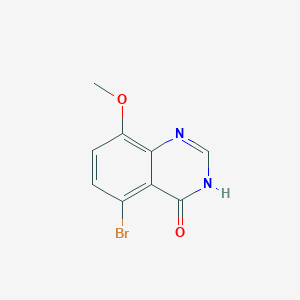
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
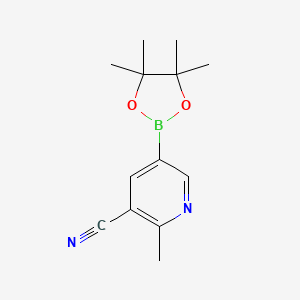
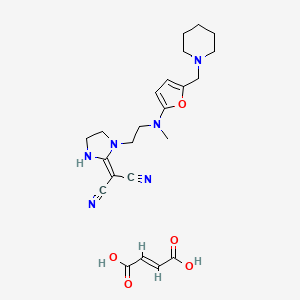
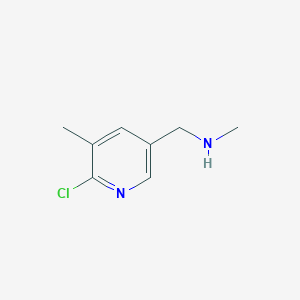
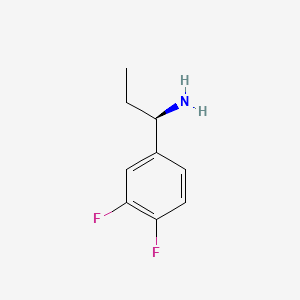
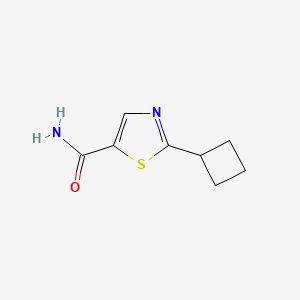
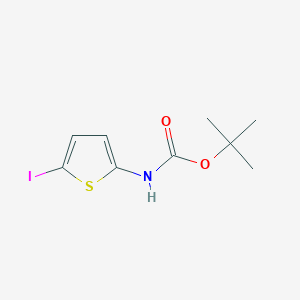
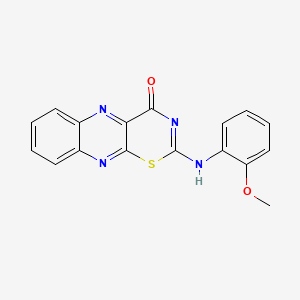
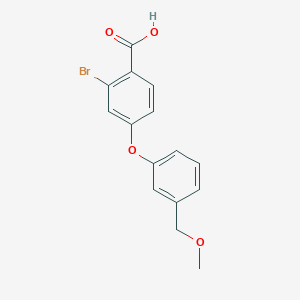
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

